3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]propanamide
Description
Properties
IUPAC Name |
3-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN4O3S/c1-36-21-11-9-18(10-12-21)16-30-25(34)14-13-24-27(35)33-26(31-24)22-7-2-3-8-23(22)32-28(33)37-17-19-5-4-6-20(29)15-19/h2-12,15,24H,13-14,16-17H2,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHXKNIUTHDEPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]propanamide belongs to the class of imidazoquinazoline derivatives, known for their diverse biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action.
Chemical Characteristics
- Molecular Formula : C28H25FN4O3S
- Molecular Weight : 516.59 g/mol
- Purity : Typically ≥ 95% .
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cancer proliferation. The presence of the imidazoquinazoline core, along with functional groups such as the fluorophenyl and sulfanyl groups, enhances its potential therapeutic applications.
Anticancer Activity
Recent studies have evaluated the anticancer properties of similar imidazoquinazoline derivatives through various assays:
- Cell Line Sensitivity : The compound was tested against several cancer cell lines, including: Results indicated significant antiproliferative activity, particularly against HCC827 cells, with IC50 values indicating potent efficacy.
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications in substituent groups significantly influenced the compound's activity. For instance:
Antimicrobial Activity
The compound's antimicrobial potential has also been explored:
- In vitro Studies : Compounds with similar structures demonstrated effective antibacterial and antifungal activities. The incorporation of hydroxyl or methoxy groups on the phenyl ring was found to enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
Data Table: Biological Activity Overview
| Activity Type | Cell Line/Pathogen | IC50/Activity Level | Reference |
|---|---|---|---|
| Anticancer | HCC827 | 0.09 μM | |
| Anticancer | A549 | Moderate Activity | |
| Antimicrobial | Staphylococcus aureus | Effective | |
| Antimicrobial | Escherichia coli | Effective |
Case Studies
- Case Study 1 : In a study assessing the efficacy of imidazoquinazoline derivatives, a compound structurally related to our target demonstrated significant inhibition of tumor growth in xenograft models. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation .
- Case Study 2 : Another study highlighted the antimicrobial properties of a related compound against various pathogens, showing that structural modifications could lead to enhanced activity against resistant strains .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The table below highlights key differences among imidazo[1,2-c]quinazolin derivatives:
*Calculated based on ; †Approximated from similar analogs.
Q & A
Q. 1.1. What are the optimal synthetic routes for this compound, and how can yield/purity be improved?
Methodological Answer : The synthesis involves multi-step reactions, including imidazoquinazoline core formation, sulfanyl group introduction, and propanamide coupling. Key variables for optimization include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance intermediate solubility .
- Catalysts : Triethylamine (TEA) or Pd-based catalysts improve coupling efficiency .
- Temperature control : Stepwise heating (e.g., 60–80°C for cyclization) minimizes side reactions .
- Purification : Column chromatography with silica gel or reverse-phase HPLC achieves >95% purity .
Q. 1.2. How can the compound’s structural integrity be validated post-synthesis?
Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., 3-fluorophenyl vs. 4-fluorophenyl) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak at m/z ~580) .
- FTIR : Detects key functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
- X-ray Crystallography : Resolves 3D conformation for imidazoquinazoline core .
Advanced Research Questions
Q. 2.1. How does the compound interact with biological targets, and what experimental models validate its mechanism?
Methodological Answer : The imidazoquinazoline core and sulfanyl group suggest kinase or protease inhibition. Use:
Q. 2.2. How can contradictory data in biological activity studies be resolved (e.g., variable IC₅₀ across assays)?
Methodological Answer : Contradictions may arise from assay conditions or structural analogs. Mitigate by:
- Standardized Protocols : Fix pH (7.4), temperature (37°C), and serum concentration .
- Metabolic Stability Tests : Use liver microsomes to assess compound degradation .
- Structural Analog Comparison : Compare with 4-fluorophenyl derivatives to isolate substituent effects .
Q. 2.3. What strategies enable selective functionalization of the sulfanyl group for SAR studies?
Methodological Answer : The sulfanyl group (-S-) is nucleophilic. Strategies include:
- Oxidation : H₂O₂ converts -S- to sulfoxide/sulfone for polarity modulation .
- Alkylation : React with alkyl halides (e.g., methyl iodide) to introduce steric bulk .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition for bioconjugation .
Q. 3.1. How can researchers reconcile discrepancies in solubility and stability data?
Methodological Answer :
- Solubility : Use Hansen solubility parameters (HSPs) to predict solvent compatibility .
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Q. 4.1. What computational tools predict the compound’s ADMET properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
